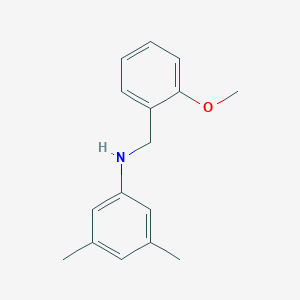![molecular formula C17H16ClNO2 B5874152 1-[(4-chloro-3-methylphenoxy)acetyl]indoline](/img/structure/B5874152.png)
1-[(4-chloro-3-methylphenoxy)acetyl]indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-chloro-3-methylphenoxy)acetyl]indoline is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. This compound is a derivative of indoline, a heterocyclic organic compound that has been widely studied for its pharmacological properties. The synthesis method for this compound involves the reaction of 4-chloro-3-methylphenol with acetic anhydride to form the corresponding acetyl derivative, followed by the reaction with indoline in the presence of a base.
Mecanismo De Acción
The mechanism of action of 1-[(4-chloro-3-methylphenoxy)acetyl]indoline is not fully understood. However, it is believed to act by inhibiting various signaling pathways involved in cancer cell proliferation, inflammation, and viral replication. Additionally, this compound has been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. It has been shown to inhibit cancer cell proliferation, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antiviral activity against certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[(4-chloro-3-methylphenoxy)acetyl]indoline in lab experiments include its potential as a multi-targeted agent for cancer, inflammation, and viral infections. However, the limitations of this compound include its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
For research on 1-[(4-chloro-3-methylphenoxy)acetyl]indoline include further studies on its mechanism of action, optimization of its synthesis method, and evaluation of its efficacy in in vivo models. Additionally, this compound may be studied for its potential use in combination therapy with other anticancer, anti-inflammatory, or antiviral agents.
Métodos De Síntesis
The synthesis of 1-[(4-chloro-3-methylphenoxy)acetyl]indoline involves the following steps:
Step 1: Preparation of 4-chloro-3-methylphenol by reacting 3-methylphenol with thionyl chloride and sodium hydroxide.
Step 2: Preparation of 4-chloro-3-methylphenoxyacetic acid by reacting 4-chloro-3-methylphenol with acetic anhydride and sodium acetate.
Step 3: Preparation of this compound by reacting 4-chloro-3-methylphenoxyacetic acid with indoline in the presence of a base such as sodium hydroxide.
Aplicaciones Científicas De Investigación
1-[(4-chloro-3-methylphenoxy)acetyl]indoline has shown promising results in various research applications. It has been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential use as an antiviral agent, as it has been shown to inhibit the replication of certain viruses.
Propiedades
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-12-10-14(6-7-15(12)18)21-11-17(20)19-9-8-13-4-2-3-5-16(13)19/h2-7,10H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXFSCKXTONOBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2CCC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(3-pyridinylmethyl)amino]carbonothioyl}-2-furamide](/img/structure/B5874081.png)

![3-(4-isopropylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5874087.png)
![4-ethoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5874091.png)
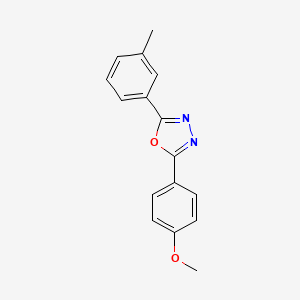
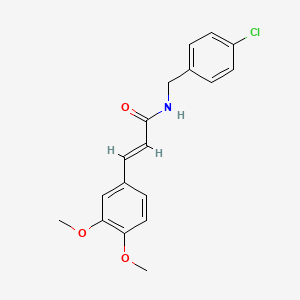
![N-(2-methoxy-5-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5874117.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5874118.png)
![7-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5874126.png)
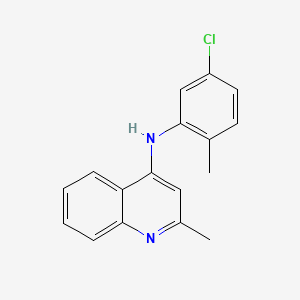
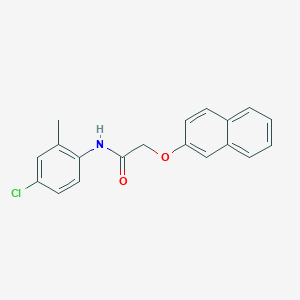
![3-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)pyridine](/img/structure/B5874150.png)
